molecular formula C28H58O3Si B13804901 Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 56784-04-4

Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B13804901
CAS No.: 56784-04-4
M. Wt: 470.8 g/mol
InChI Key: IBDXNSNFZWQOOS-UHFFFAOYSA-N
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Description

. This compound is a derivative of tetracosanoic acid, a long-chain fatty acid, and is often used in various chemical and industrial applications.

Preparation Methods

The synthesis of tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of tetracosanoic acid with methanol in the presence of a catalyst. The hydroxyl group at the second position is then protected with a trimethylsilyl group to form the final product . Industrial production methods may involve large-scale esterification and silylation processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it is incorporated into lipid membranes and can influence membrane fluidity and signaling pathways. The trimethylsilyl group provides stability and protection to the hydroxyl group, allowing for controlled reactions and modifications .

Comparison with Similar Compounds

Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its trimethylsilyl protection, which provides enhanced stability and reactivity in various chemical processes.

Properties

CAS No.

56784-04-4

Molecular Formula

C28H58O3Si

Molecular Weight

470.8 g/mol

IUPAC Name

methyl 2-trimethylsilyloxytetracosanoate

InChI

InChI=1S/C28H58O3Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(29)30-2)31-32(3,4)5/h27H,6-26H2,1-5H3

InChI Key

IBDXNSNFZWQOOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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